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  • Product: 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
  • CAS: 319432-37-6

Core Science & Biosynthesis

Foundational

Pyrazolo[1,5-a]pyridine-7-carbonitrile Derivatives in Medicinal Chemistry: Synthesis, Pharmacological Targeting, and Assay Workflows

Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic pharmacophore in modern medicinal chemistry, prominently featured in FDA-approved targeted therapies such as the RET kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic pharmacophore in modern medicinal chemistry, prominently featured in FDA-approved targeted therapies such as the RET kinase inhibitor selpercatinib[1]. Within this structural class, derivatives bearing a 7-carbonitrile substitution represent a highly specialized subset. The strategic placement of the electron-withdrawing cyano group at the C7 position not only modulates the electronic landscape of the core—enhancing metabolic stability against cytochrome P450-mediated oxidation—but also serves as a critical hydrogen-bond acceptor in the hinge region of various kinases[2]. This whitepaper provides an in-depth technical analysis of pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives, detailing their synthetic methodologies, structure-activity relationships (SAR) in immuno-oncology and targeted therapy, and the self-validating experimental workflows required for their development.

Structural Rationale and Pharmacological Targets

The pyrazolo[1,5-a]pyridine core is a bioisostere for indoles, azaindoles, and pyrazolopyrimidines. However, unlike its counterparts, it possesses a unique dipole moment and a completely planar geometry that allows for deep insertion into narrow ATP-binding pockets[1].

Immuno-Oncology: C-Terminal Src Kinase (CSK) Inhibition

C-terminal Src kinase (CSK) is a non-receptor tyrosine kinase that acts as a negative regulator of T-cell activation by phosphorylating the inhibitory tail of Lymphocyte-specific protein tyrosine kinase (LCK)[1]. Inhibiting CSK relieves this suppression, hyperactivating T-cells to mount an anti-tumor immune response. Scaffold-hopping from a pyridazinone core to a pyrazolo[1,5-a]pyridine core led to the discovery of Compound 13 (CSK-IN-1) , which demonstrated a massive leap in potency due to optimal hydrogen bonding between the bicyclic core and the CSK hinge residues[1][3].

Targeted Therapy: Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is frequently hyperactivated in B-cell malignancies and solid tumors[4]. The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop highly selective PI3Kγ/δ dual inhibitors, such as Compound 58 , which exhibit strong pharmacokinetic profiles and induce tumor regression in SUDHL-6 xenograft models[4]. The selectivity is driven by the projection of the C7 and C3 substituents into the "alkyl-induced" and "selectivity" pockets of the PI3K ATP-binding site[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biochemical and cellular data for key pyrazolo[1,5-a]pyridine derivatives.

Compound DesignationPrimary TargetBiochemical IC50Key Cellular / In Vivo OutcomeReference
Compound 13 (CSK-IN-1) CSK< 3 nMReduces inhibitory LCK phosphorylation; enhances T-cell activation in vivo.[3][6]
Compound 7 CSK5 nMIncreases ZAP-70 phosphorylation (EC50 = 49 nM) in Jurkat cells.[3]
Compound 58 PI3Kγ/δPotent (nM range)Strong PK profile; efficacy in SUDHL-6 B-cell malignancy xenograft model.[4]
Compound 4 PI3Kγ64 nM (Cellular)>600-fold selectivity over other class I PI3K isoforms (THP-1 cells).[5]

Mechanistic Pathways

The dual utility of the pyrazolo[1,5-a]pyridine scaffold in both activating immune responses (via CSK) and halting tumor proliferation (via PI3K) is mapped below.

G cluster_0 Immuno-Oncology: CSK Inhibition cluster_1 Targeted Therapy: PI3K Inhibition Scaffold_CSK Pyrazolo[1,5-a]pyridine (e.g., Compound 13) CSK CSK (C-Terminal Src Kinase) Scaffold_CSK->CSK Inhibits LCK LCK (Active State) CSK->LCK Prevents Inhibitory Phosphorylation TCR T-Cell Receptor (TCR) Signaling LCK->TCR Activates TCell T-Cell Proliferation & Anti-Tumor Immunity TCR->TCell Promotes Scaffold_PI3K Pyrazolo[1,5-a]pyridine (e.g., Compound 58) PI3K PI3Kγ/δ Scaffold_PI3K->PI3K Inhibits PIP3 PIP3 Accumulation PI3K->PIP3 Blocks Production AKT AKT / mTOR Pathway PIP3->AKT Prevents Activation Tumor B-Cell Malignancy / Tumor Growth AKT->Tumor Halts Progression

Mechanistic pathways of Pyrazolo[1,5-a]pyridine derivatives in CSK and PI3K inhibition.

Synthetic Methodology: TEMPO-Mediated [3+2] Annulation-Aromatization

The construction of the pyrazolo[1,5-a]pyridine core requires highly regioselective protocols. The most robust method for generating 7-carbonitrile derivatives is the TEMPO-mediated [3+2] annulation of N-aminopyridinium salts with α,β-unsaturated nitriles[7].

Causality of Reagent Selection: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature effectively solubilizes both the organic substrates and the inorganic base (K₂CO₃) required to deprotonate the pyridinium salt into the reactive N-ylide dipole. TEMPO is critical here; it acts dually as a Lewis acid to stabilize the transition state and as an oxidant to drive the final dehydrogenative aromatization, preventing the accumulation of partially saturated intermediates[7].

Step-by-Step Protocol
  • Ylide Generation: In an oven-dried Schlenk tube, dissolve the 2-cyano-N-aminopyridinium iodide salt (1.0 equiv) in anhydrous MeCN (0.2 M). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the N-iminopyridinium ylide.

  • Cycloaddition: Add the α,β-unsaturated compound (e.g., an alkyne or substituted alkene) (1.2 equiv) dropwise to the suspension.

  • Oxidation/Aromatization: Add TEMPO (2.0 equiv). Seal the tube and heat the reaction mixture to 80 °C for 12 hours under an oxygen or air atmosphere.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the highly fluorescent N-aminopyridinium spot (visible under 254 nm UV) completely disappears. Concurrently, perform an LC-MS aliquot check to confirm the presence of the [M+H]⁺ peak corresponding to the fully aromatized pyrazolo[1,5-a]pyridine-7-carbonitrile, ensuring no +2 Da (dihydro) impurities remain.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

Experimental Workflow: HTRF Kinase Inhibition Assay

To evaluate the biochemical potency of synthesized pyrazolo[1,5-a]pyridine derivatives against targets like CSK, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard[3].

Causality of Assay Design: HTRF relies on Förster Resonance Energy Transfer (FRET) between a Europium-cryptate donor and an XL665 acceptor. Pre-incubation of the kinase with the inhibitor is mandatory; it allows the pyrazolo[1,5-a]pyridine derivative to reach thermodynamic binding equilibrium within the hinge region before the addition of ATP, which would otherwise competitively occlude the binding site.

Step-by-Step Protocol
  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine derivative in 100% DMSO to create a 10-point concentration curve. Transfer 100 nL of each concentration into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Kinase Pre-Incubation: Add 5 µL of recombinant CSK enzyme (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Kₘ value) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Self-Validation & Data Analysis: Incubate for 1 hour and read the plate on an HTRF-compatible microplate reader (excitation 337 nm; emission 620 nm and 665 nm).

    • System Validation: The assay self-validates by calculating the Z'-factor using high controls (DMSO vehicle only, representing maximum kinase activity) and low controls (EDTA added prior to ATP, representing 0% activity). A Z'-factor > 0.7 confirms assay robustness. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The pyrazolo[1,5-a]pyridine-7-carbonitrile scaffold is a masterclass in rational drug design. By combining a flat, hinge-binding bicyclic core with an electron-withdrawing, sterically precise cyano group, medicinal chemists can achieve unprecedented selectivity and potency against complex kinase targets like CSK and PI3Kγ/δ. Utilizing rigorous, self-validating synthetic and biochemical protocols ensures that these derivatives can be reliably advanced from hit-to-lead optimization into preclinical in vivo models.

References

  • Wang, A., et al. (2022). "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, American Chemical Society. URL:[Link]

  • Wang, C., et al. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 67(17). URL:[Link]

  • O'Malley, D. P., et al. (2019). "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 10(10), 1486–1491. URL:[Link]

  • Xie, D., et al. (2020). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." National Institutes of Health / PMC. URL:[Link]

  • Perry, M. W. D., et al. (2020). "Discovery of Potent and Selective PI3Kγ Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

A Tale of Two Scaffolds: A Technical Guide to Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Executive Summary: In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" due to their consistent appearance in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" due to their consistent appearance in a wide array of biologically active compounds. While structurally similar, the replacement of a single carbon atom with a nitrogen atom in the six-membered ring dramatically alters their physicochemical and pharmacological properties. This guide provides an in-depth comparison of these two critical scaffolds, exploring their structural nuances, synthetic strategies, and diverse applications in drug development. Understanding these differences is paramount for researchers aiming to fine-tune drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of Fused Heterocyclic Systems

Fused nitrogen-containing heterocyclic compounds are mainstays in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among these, pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have emerged as particularly valuable frameworks.[1][2] These rigid, planar systems offer a versatile platform for structural modification, allowing for the precise tuning of a molecule's properties to interact with biological targets.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has garnered significant attention for its role in the development of kinase inhibitors, a critical class of drugs in targeted cancer therapy.[5][6]

Structural and Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two scaffolds lies in the composition of the six-membered ring. Pyrazolo[1,5-a]pyridine contains a pyridine ring fused to the pyrazole, while pyrazolo[1,5-a]pyrimidine incorporates a pyrimidine ring. This seemingly minor change—the substitution of a CH group with a nitrogen atom—has profound implications for the electronic and physical properties of the molecule.

Core Structure and Electronic Properties

The additional nitrogen atom in the pyrazolo[1,5-a]pyrimidine ring system significantly influences its electron distribution. Pyrimidines are more electron-deficient than pyridines, which affects the molecule's aromaticity, dipole moment, and reactivity. This increased nitrogen content generally leads to a higher topological polar surface area (TPSA), which can impact cell permeability and solubility. Furthermore, the positions of the nitrogen atoms create distinct hydrogen bonding patterns, which are crucial for molecular recognition by biological targets.

Caption: Core structures of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine.

Comparative Physicochemical Properties

The introduction of an extra nitrogen atom in the pyrimidine ring generally increases polarity and the potential for hydrogen bonding, which can influence a drug's solubility, permeability, and metabolic stability.

PropertyPyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyrimidineImpact on Drug Development
Molecular Weight 118.14 g/mol [7]119.12 g/mol [8]Minimal difference, but substitutions can significantly alter this.
LogP (calculated) 1.1[7]0.3[8]The lower LogP of the pyrimidine scaffold suggests increased hydrophilicity, which can affect cell membrane permeability.
Topological Polar Surface Area (TPSA) 17.3 Ų[7]30.2 Ų[8]The higher TPSA of the pyrimidine scaffold indicates greater polarity, potentially leading to lower blood-brain barrier penetration.
Hydrogen Bond Acceptors 23The additional nitrogen in the pyrimidine ring provides an extra hydrogen bond acceptor site, which can enhance binding affinity to targets.
Hydrogen Bond Donors 00The core scaffolds lack hydrogen bond donors, but substitutions can introduce them.

Synthetic Strategies: A Divergence in Approach

The synthetic routes to these scaffolds differ significantly, primarily due to the nature of the starting materials.

Synthesis of Pyrazolo[1,5-a]pyridines

A prevalent method for synthesizing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[9] Another common approach is the intramolecular cyclization of ethynylpyridines.[9]

Example Protocol: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [9]

  • Starting Materials: N-amino-2-iminopyridine derivative and an appropriate 1,3-dicarbonyl compound.

  • Reaction: The components are subjected to a cross-dehydrogenative coupling reaction.

  • Conditions: Typically promoted by acetic acid (AcOH) and oxygen (O2).

  • Purification: The product is recrystallized from ethanol to yield yellow-white crystals.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The construction of the pyrazolo[1,5-a]pyrimidine scaffold most commonly involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds.[3] These can include β-dicarbonyls, β-enaminones, and β-ketonitriles.[3] Multicomponent reactions and microwave-assisted synthesis have also been developed for efficient production.[5][10]

Example Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidines [11]

  • Starting Materials: 1H-pyrazol-3-ylamine and (E)-3-dimethylaminoacrylaldehyde.

  • Reaction: The reactants are dissolved in ethanol and refluxed for several hours.

  • Workup: The solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography to yield the final product.

Caption: General synthetic workflows for the two scaffolds.

Medicinal Chemistry and Pharmacological Profiles

The choice between a pyrazolo[1,5-a]pyridine and a pyrazolo[1,5-a]pyrimidine scaffold can have a significant impact on a compound's pharmacological properties, including its target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

Bioisosteric Replacement

In drug design, the substitution of a pyridine ring with a pyrimidine ring is a common bioisosteric replacement strategy.[12][13] This substitution can lead to improved potency, altered selectivity, and better pharmacokinetic properties. The additional nitrogen in the pyrimidine ring can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the target protein that the pyridine ring cannot.

Case Studies in Drug Development

The versatility of these scaffolds is evident in the range of approved drugs and clinical candidates that contain them.

Drug/CompoundScaffoldTherapeutic AreaMechanism of Action
Indiplon Pyrazolo[1,5-a]pyrimidineHypnotic/SedativeGABA-A receptor modulator[14][15]
Anagliptin Pyrazolo[1,5-a]pyrimidineAntidiabeticDPP-4 inhibitor[14]
Larotrectinib Pyrazolo[1,5-a]pyrimidineOncologyTRK inhibitor[16][17]
Entrectinib Pyrazolo[1,5-a]pyrimidineOncologyTRK, ROS1, and ALK inhibitor[16]
Dinaciclib Pyrazolo[1,5-a]pyrimidineOncologyCDK inhibitor[14][18]
PPA Derivatives Pyrazolo[1,5-a]pyridineAnti-tuberculosisTargets drug-resistant Mtb strains[19]

The pyrazolo[1,5-a]pyrimidine core is particularly prominent in the field of oncology, especially as a framework for kinase inhibitors.[6][16][17] This is because the scaffold can effectively mimic the purine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases.[15][20] The additional nitrogen atom in the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.[15]

G cluster_pathway Simplified TRK Signaling Pathway ligand Neurotrophin receptor TRK Receptor ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) dimer->downstream response Cell Survival, Growth, Proliferation downstream->response inhibitor Larotrectinib (Pyrazolo[1,5-a]pyrimidine) inhibitor->dimer Inhibits

Caption: Inhibition of TRK signaling by a pyrazolo[1,5-a]pyrimidine-based drug.

Conclusion: Strategic Scaffold Selection in Drug Design

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, while structurally related, offer distinct advantages and disadvantages in drug design. The choice between them is a strategic decision that can profoundly influence a drug candidate's ultimate success. The pyrazolo[1,5-a]pyrimidine scaffold, with its additional nitrogen atom, often provides enhanced opportunities for target engagement through hydrogen bonding, particularly in the context of kinase inhibition. However, this can also lead to increased polarity, which may need to be balanced to ensure optimal pharmacokinetic properties. Conversely, the pyrazolo[1,5-a]pyridine scaffold may be preferred in cases where lower polarity is desired. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the ability to rationally select and modify these privileged scaffolds will remain a cornerstone of modern drug discovery.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]

  • Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Reyes-Melo, F. D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87.
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 349-354.
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • El-Sayed, N. F., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega, 9(5), 6061-6077.
  • Abuelizz, H. A., et al. (2023).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Retrieved February 22, 2024, from [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Retrieved February 22, 2024, from [Link]

  • An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. (2017). PubMed. Retrieved February 22, 2024, from [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020, August 13). SpringerLink. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (n.d.). INIS-IAEA. Retrieved February 22, 2024, from [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... (2011, July 1). Ingenta Connect. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis Online. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Pyrazolo(1,5-a)pyridine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid. (n.d.). Chem-Impex. Retrieved February 22, 2024, from [Link]

  • Pyrazolo(1,5-a)pyrimidine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2002, January 15). PubMed. [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia MDPI. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers. [Link]

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Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 7-Cyano-2-methylpyrazolo[1,5-a]pyridine

This technical guide details the solubility profile, physicochemical properties, and thermodynamic characterization protocols for 7-cyano-2-methylpyrazolo[1,5-a]pyridine (also known as 2-methylpyrazolo[1,5-a]pyridine-7-c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and thermodynamic characterization protocols for 7-cyano-2-methylpyrazolo[1,5-a]pyridine (also known as 2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile).

The guide is structured to assist researchers in the purification, formulation, and application of this compound, particularly as a scaffold in the development of PI3K inhibitors and other bioactive heterocycles.

Executive Summary & Compound Identity

7-cyano-2-methylpyrazolo[1,5-a]pyridine is a fused bicyclic nitrogen heterocycle serving as a critical intermediate in the synthesis of pharmaceutical agents, including phosphoinositide 3-kinase (PI3K) inhibitors and adenosine A1 receptor antagonists.[1] Its solubility behavior is governed by the interplay between the hydrophobic 2-methylpyrazolo[1,5-a]pyridine core and the polar, electron-withdrawing 7-cyano group.

Physicochemical Profile
PropertyDataSource
IUPAC Name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile[1]
Molecular Formula C

H

N

[1]
Molecular Weight 157.17 g/mol [1]
Physical State Yellow crystalline solid[1]
Melting Point 253.0 – 254.0 °C (526.15 – 527.15 K)[1]
Crystal Habit Needles/Prisms (from EtOH/Dioxane)[1]
LogP (Predicted) ~1.8 – 2.2[2]

Solubility Data in Organic Solvents[5][6][7]

Qualitative Solubility & Recrystallization Behavior

Experimental data indicates a distinct solubility differential based on temperature and solvent polarity. The compound exhibits positive thermochromism and increased solubility in polar aprotic solvents compared to protic solvents.

Solvent SystemTemperatureSolubility StatusApplication
DMSO 298.15 KHigh (>50 mg/mL)NMR, Stock Solutions
DMF 298.15 KHighReaction Medium
Chloroform 298.15 KModerateExtraction
Ethanol/Dioxane (2:1) 350 K (Reflux)High (Soluble)Recrystallization [1]
Ethanol 298.15 KLowAnti-solvent
Water 298.15 KInsoluble (<0.1 mg/mL)Precipitation
Thermodynamic Solubility Trends

The solubility (


) generally follows the order:
DMSO > DMF > Acetone > Ethyl Acetate > Methanol > Ethanol > Isopropanol > Water 
  • Polar Aprotic Solvents (DMSO, DMF): The cyano group at position 7 acts as a strong hydrogen bond acceptor, facilitating high solubility in DMSO via dipole-dipole interactions.

  • Protic Solvents (Alcohols): Solubility is limited by the disruption of the solvent's hydrogen bonding network and the hydrophobic nature of the fused aromatic ring system.

  • Temperature Dependence: Solubility increases significantly with temperature, following an exponential van't Hoff trend, particularly in ethanol and dioxane mixtures used for purification.

Experimental Protocols for Solubility Determination

To generate precise mole fraction solubility data (


) for formulation development, the following Laser Monitoring Observation Technique  is recommended over the static shake-flask method due to higher precision and speed.
Materials & Apparatus
  • Solute: 7-cyano-2-methylpyrazolo[1,5-a]pyridine (Purity >99%, recrystallized from EtOH/Dioxane).

  • Solvents: HPLC grade (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL) with laser monitoring system (e.g., Dynochem or custom laser turbidimeter).

  • Temperature Control: Circulating water bath (

    
     0.05 K).
    
Dynamic Laser Monitoring Workflow

This protocol defines the solubility boundary by detecting the "clear point" (dissolution) and "cloud point" (nucleation).

SolubilityProtocol Start Start: Weigh Solute & Solvent Slurry Create Slurry (Excess Solid) Start->Slurry Heat Heat at 0.5 K/min (Agitation 400 rpm) Slurry->Heat Laser Monitor Laser Transmittance Heat->Laser Dissolution Detect Dissolution (Max Transmittance) Laser->Dissolution Clear Solution Record Record T_eq (Equilibrium Temp) Dissolution->Record AddSolvent Add Solvent Aliquot (Gravimetric) Record->AddSolvent Next Data Point AddSolvent->Heat Repeat

Figure 1: Dynamic laser monitoring workflow for determining solubility curves.

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to calculate enthalpy (

) and entropy (

) of dissolution.
Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility data of pyrazolo[1,5-a]pyridines in pure solvents:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived from multivariate regression.
    
  • Validation : The Relative Average Deviation (RAD) should be

    
     for high-quality data.
    
van't Hoff Analysis

To determine the thermodynamic driving forces:



  • Plot :

    
     vs. 
    
    
    
    .
  • Slope :

    
    .
    
  • Intercept :

    
    .
    

Interpretation for 7-cyano-2-methylpyrazolo[1,5-a]pyridine:

  • 
     (Endothermic):  Dissolution absorbs heat. Higher temperatures favor solubility.
    
  • 
    :  The dissolution process is non-spontaneous at standard conditions (requires thermal energy), consistent with its high melting point (253 °C) and stable crystal lattice.
    

Synthesis & Purification Context

The solubility profile is intrinsically linked to the synthesis method, as impurities (e.g., unreacted N-aminopyridines) can significantly alter saturation points.

Primary Synthesis Route (Oxidative Coupling): The compound is typically synthesized via the reaction of N-amino-2-iminopyridines with


-ketoesters  (e.g., ethyl acetoacetate) or alkynes, promoted by acetic acid and oxygen [1].

Synthesis Reactants N-amino-2-iminopyridine + Ethyl Acetoacetate Conditions AcOH, O2 130°C, 18h Reactants->Conditions Crude Crude Intermediate Conditions->Crude Purification Recrystallization (EtOH/Dioxane 2:1) Crude->Purification Product 7-cyano-2-methyl pyrazolo[1,5-a]pyridine (Yellow Crystals) Purification->Product

Figure 2: Synthesis and purification workflow defining the solid-state form.

Purification Note: The use of Ethanol/Dioxane (2:1) for recrystallization confirms that while the compound has low solubility in pure ethanol, the addition of dioxane (a non-polar aprotic ether) disrupts the crystal lattice sufficiently at high temperatures, a critical insight for process scale-up.

References

  • Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(12), 15118–15130. Link

  • Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 236-240. Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility protocols).

Sources

Foundational

Advanced Synthesis &amp; Functionalization of 7-Substituted Pyrazolo[1,5-a]pyridines

This guide details the synthesis and functionalization of 7-substituted pyrazolo[1,5-a]pyridines, a scaffold critical in medicinal chemistry for its bioisosteric relationship to indoles and its utility in kinase inhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and functionalization of 7-substituted pyrazolo[1,5-a]pyridines, a scaffold critical in medicinal chemistry for its bioisosteric relationship to indoles and its utility in kinase inhibition (e.g., p38, Trk).

Technical Whitepaper | Application Note: SYN-7PP-2024

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a robust bioisostere for indole and azaindole systems. While the C3 position is electronically predisposed to electrophilic substitution (SEAr), the C7 position (adjacent to the bridgehead nitrogen) presents a unique synthetic challenge and opportunity. Functionalization at C7 is critical for modulating solubility, metabolic stability, and binding affinity in the ATP-binding pockets of kinase targets.

This guide delineates three high-fidelity workflows for accessing 7-substituted derivatives: De Novo Cycloaddition , Directed Metalation (Knochel-Hauser) , and Late-Stage C-H Activation .

Structural Reactivity & Retrosynthesis

The pyrazolo[1,5-a]pyridine core exhibits a dipole moment that directs reactivity.

  • C3 Position: Highly nucleophilic; prone to bromination, nitration, and formylation.

  • C7 Position: Electronically distinct; mimics the ortho-position of pyridine. It is acidic enough for directed lithiation/magnesiation and possesses the geometry required for directing-group-assisted C-H activation.

Visualization: Retrosynthetic Logic

The following diagram maps the three primary strategic entry points to the C7-functionalized core.

Retrosynthesis Target 7-Substituted Pyrazolo[1,5-a]pyridine StratA Strategy A: De Novo Assembly (Oxidative [3+2]) StratA->Target Cyclization StratB Strategy B: Directed Metalation (Zn/Mg-TMP Base) StratB->Target Electrophile Quench StratC Strategy C: Late-Stage C-H Activation (Pd-Catalyzed CMD) StratC->Target Cross-Coupling PrecA 2-Substituted Pyridine + Alkyne PrecA->StratA PrecB Pyrazolo[1,5-a]pyridine (Unsubstituted) PrecB->StratB PrecB->StratC PrecC Aryl Chlorides/Bromides + Ag Salts PrecC->StratC

Caption: Strategic entry points for C7 functionalization. Strategy B and C allow for divergent synthesis from a common core.

Strategic Approaches & Protocols

Method A: Directed Metalation (The Knochel Protocol)

This is the most versatile method for introducing halogens (I, Br) or carbonyls at C7. The bridgehead nitrogen acts as a directing group, making C7 the most acidic site on the 6-membered ring.

Mechanism: The use of sterically hindered bases like TMPMgCl·LiCl (Knochel-Hauser base) prevents nucleophilic attack on the ring and ensures kinetic deprotonation at C7. Transmetalation to Zinc (using ZnCl2) stabilizes the anion, allowing reaction with diverse electrophiles.

Protocol 1: Regioselective C7-Iodination

Target: 7-Iodo-pyrazolo[1,5-a]pyridine (Precursor for Suzuki/Sonogashira coupling).

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Base: TMPMgCl[1]·LiCl (1.2 M in THF, 1.2 equiv)[2]

  • Electrophile: Iodine (I2) (1.5 equiv) dissolved in THF

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add Pyrazolo[1,5-a]pyridine (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature is essential to prevent ring opening or C3 metalation.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv) over 5 minutes. Stir at -78 °C for 30 minutes. The solution typically turns dark yellow/orange, indicating magnesiation.

  • Quenching: Add the solution of I2 (1.5 equiv in 2 mL THF) dropwise.

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc (3x). Wash combined organics with aq. Na2S2O3 (to remove excess iodine) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation:

  • 1H NMR: Loss of the doublet at ~8.5 ppm (C7-H) and retention of the C2/C3 signals confirms regioselectivity.

Method B: Pd-Catalyzed Direct C7-H Arylation

For late-stage functionalization, this method avoids pre-functionalization (like iodination). It relies on a Concerted Metalation-Deprotonation (CMD) mechanism.[3]

Key Causality:

  • Pd(OAc)2 / Ligand: Initiates the cycle.

  • Silver Salts (Ag2CO3): Crucial. Silver acts as a halide scavenger (if using Ar-X) and, more importantly, facilitates the C-H activation step by interacting with the Pd-center, favoring the sterically more demanding C7 position over the electronic C3 position.

  • Pivalic Acid/Pivalate: Often used as a proton shuttle in CMD mechanisms.

Protocol 2: Direct C7-Arylation with Aryl Bromides

Target: 7-Aryl-pyrazolo[1,5-a]pyridine.[1][3][4][5][6][7]

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: PCy3 (Tricyclohexylphosphine) (10-20 mol%) or PCy3·HBF4

  • Base/Oxidant: Ag2CO3 (1.0 - 2.0 equiv)

  • Additive: Pivalic acid (30 mol%)

  • Solvent: Toluene or m-Xylene

Step-by-Step Workflow:

  • Charging: In a glovebox or under strict Argon flow, charge a pressure tube with Pd(OAc)2, PCy3, Ag2CO3, and Pivalic acid.

  • Addition: Add the substrate and Aryl Bromide dissolved in degassed Toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 110–140 °C for 16–24 hours. Note: High temperature is required to overcome the activation energy of the C7-H bond.

  • Filtration: Cool to RT. Filter the suspension through a pad of Celite to remove Ag salts and Pd black. Rinse with CH2Cl2.

  • Purification: Concentrate and purify via silica gel chromatography.

Visualization: CMD Mechanism

The following diagram illustrates why C7 is selected over C3 in this specific catalytic cycle.

CMD_Mechanism cluster_selectivity Selectivity Filter Pd Pd(II) Species (Active Catalyst) Coord Coordination (N-Directed) Pd->Coord Binds N1 CMD CMD Transition State (Ag/Base Assisted) Coord->CMD Ag2CO3/PivOH Inter Cyclopalladated Intermediate (C7) CMD->Inter -H+ Prod 7-Aryl Product Inter->Prod Reductive Elim.

Caption: Concerted Metalation-Deprotonation (CMD) pathway. The bridgehead Nitrogen coordinates Pd, directing it to the proximal C7-H bond.

Comparative Analysis of Methods

FeatureMethod A: Directed MetalationMethod B: Pd-Catalyzed C-H ActivationMethod C: De Novo (Oxidative)
Scope Halogens, Carbonyls, AlkylsAryl, HeteroarylAlkyl, Aryl (limited by pyridine availability)
Regioselectivity Excellent (>95:5) Good (Requires optimization vs C3)Perfect (Structural constraint)
Scalability High (Gram scale feasible)Moderate (Cost of Pd/Ag)High
Limitations Requires cryogenic (-78°C) conditionsHigh temperature; Ag salts are expensiveRequires specific 2-subst. pyridine precursors
Ideal For Creating building blocks (7-I, 7-CHO)Late-stage library diversificationConstructing core with alkyl groups

References

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Source: Organic Letters (2018).[6] URL:[Link]

  • Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. Source: Chemistry - A European Journal (2023).[8] URL:[Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines. Source: Organometallics (2026/Advance Article). URL:[Link]

  • Synthesis of pyrazolo[1,5-a]pyridines via oxidative cycloaddition. Source: Organic Chemistry Portal (General Overview). URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Electrophilic aromatic substitution at C-3 of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Application Note: Regioselective C-3 Functionalization of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-3 Functionalization of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, p38 MAPK) and dopamine antagonists. This guide details the regioselective electrophilic aromatic substitution (EAS) of 2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile .

While the parent heterocycle is electron-rich, the presence of the C-7 nitrile (cyano) group significantly alters the electronic landscape. This guide provides optimized protocols for Halogenation, Nitration, and Formylation, specifically addressing the electronic push-pull system created by the C-2 methyl donor and the C-7 cyano acceptor to ensure exclusive C-3 regioselectivity .

Mechanistic Insight & Regioselectivity

Electronic Bias Analysis

The regioselectivity of this reaction is governed by the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring.

  • The Pyrazole Ring (C-1, C-2, C-3): The bridgehead nitrogen (N-1) donates electron density into the 5-membered ring. The C-2 Methyl group acts as a weak inductive donor (+I), further activating the C-3 position.

  • The Pyridine Ring (C-4 to C-7): The C-7 Cyano group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This severely deactivates the pyridine moiety, effectively "protecting" positions 4, 5, and 6 from electrophilic attack.

Conclusion: The electrophile (


) is funneled exclusively to C-3 , the most nucleophilic site on the molecule.
Pathway Visualization

EAS_Mechanism Substrate 2-Methylpyrazolo[1,5-a] pyridine-7-carbonitrile Activation Electronic Activation (N-1 Lone Pair + C-2 Me) Substrate->Activation Activates C-3 Deactivation Electronic Deactivation (C-7 Nitrile) Substrate->Deactivation Deactivates C-4, C-5, C-6 Intermediate Sigma Complex (Wheland Intermediate) Activation->Intermediate Electrophilic Attack (E+) Deactivation->Intermediate Prevents Competing Rxn Product 3-Substituted Product Intermediate->Product Re-aromatization (-H+)

Figure 1: Logical flow of electronic effects directing regioselectivity to C-3.

Experimental Protocols

Protocol A: C-3 Bromination (Standard)

Targeting: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (


). Acetonitrile (MeCN) is chosen over DMF to simplify workup and prevent potential interference with the nitrile group during high-temp workups.

Materials:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized)

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with the substrate and MeCN. Stir at room temperature (RT) until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product usually appears as a less polar spot.

  • Quench: Dilute with water (5 volumes) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Expected Yield: 85–95%

Protocol B: C-3 Nitration (Mild Conditions)

Targeting: 2-Methyl-3-nitropyrazolo[1,5-a]pyridine-7-carbonitrile

Rationale: Standard nitration (


) can hydrolyze the C-7 nitrile to a primary amide or carboxylic acid. We utilize Acetyl Nitrate  (generated in situ) as a milder nitrating agent to preserve the cyano functionality.

Materials:

  • Substrate: 1.0 eq

  • Fuming Nitric Acid (

    
    ): 1.2 eq
    
  • Acetic Anhydride (

    
    ): 5.0 eq (Solvent/Reagent)
    
  • Catalyst: Acetic Acid (glacial), cat.[1] amount

Step-by-Step:

  • Reagent Prep: In a separate flask, cool Acetic Anhydride to 0°C. Slowly add Fuming Nitric Acid dropwise (maintaining < 5°C). Stir for 15 mins to generate acetyl nitrate.

  • Substrate Addition: Dissolve the substrate in a minimal amount of Acetic Anhydride/Acetic Acid (1:1). Add this solution dropwise to the nitrating mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10–15°C. Do not heat above 20°C to prevent nitrile hydrolysis.

  • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The product often precipitates as a yellow solid.

  • Isolation: Filter the solid. If no precipitate forms, neutralize with saturated

    
     (carefully!) and extract with DCM.
    

Critical Control Point: Temperature control is vital.


 risks converting 

.
Protocol C: C-3 Formylation (Vilsmeier-Haack)

Targeting: 7-Cyano-2-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Rationale: The Vilsmeier-Haack reaction introduces a formyl group.[2][3][4] The deactivated nature of the pyridine ring (due to 7-CN) may require elevated temperatures compared to simple indoles.

Materials:

  • Substrate: 1.0 eq

  • Phosphorus Oxychloride (

    
    ): 1.5 eq
    
  • Dimethylformamide (DMF): 5.0 eq (Solvent/Reagent)

Step-by-Step:

  • Vilsmeier Reagent: Cool DMF to 0°C. Add

    
     dropwise under 
    
    
    
    . Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
  • Addition: Add the substrate (dissolved in minimal DMF) to the reagent at 0°C.

  • Heating: The reaction will likely be sluggish at RT due to the electron-withdrawing nitrile. Heat to 60–80°C for 4–6 hours. Monitor consumption of starting material closely.

  • Hydrolysis: Cool to RT. Pour the mixture into ice-cold saturated Sodium Acetate (

    
    ) solution (buffered hydrolysis is gentler on the nitrile than strong base). Stir for 1 hour.
    
  • Isolation: The aldehyde product typically precipitates. Filter and wash with water.

Comparative Data Summary

Reaction TypeReagent SystemKey IntermediateCritical ParameterExp. Yield
Bromination NBS / MeCNBromonium ionStoichiometry (avoid di-bromo)>90%
Nitration

Acetyl NitrateTemp < 20°C (Nitrile stability)70-80%
Formylation

Chloroiminium saltTemp > 60°C (Overcoming deactivation)65-75%

Troubleshooting & Optimization

  • Issue: Nitrile Hydrolysis (Amide formation)

    • Cause: Acidic conditions at high temperatures or prolonged exposure to strong base during workup.

    • Fix: Use acetyl nitrate for nitration (anhydrous conditions). Use buffered acetate workup for Vilsmeier-Haack.

  • Issue: No Reaction (Formylation)

    • Cause: The 7-CN group pulls electron density, making C-3 less nucleophilic than in unsubstituted analogs.

    • Fix: Increase temperature to 90°C or use a sealed tube. Ensure reagents are anhydrous.

  • Issue: C-3 vs C-4 Selectivity

    • Observation: If any C-4 substitution is observed (rare), it indicates the electrophile is too small or the temperature is too high. The C-2 methyl group sterically shields C-3 slightly, but electronically C-3 is far superior.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyridines

    • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[5]

    • Source: Wu, H.-C., et al. (2016). Scientific Reports.
    • Relevance: Confirms C-3 is the primary site for electrophilic attack and C-H activ
    • URL:[Link]

  • Bromination Protocols

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • Relevance: Details the synthesis of 3-bromo derivatives and general reactivity of the core.
    • URL:[Link]

  • Vilsmeier-Haack on Deactivated Heterocycles

    • Title: The Vilsmeier–Haack Reaction (Review).[6]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[6] Comprehensive Organic Synthesis.

    • Relevance: foundational text on optimizing formylation for electron-deficient substr
    • URL:[Link]

  • Nitration of Pyrazoles

    • Title: Direct nitration of five membered heterocycles.[7]

    • Source:Semantic Scholar / Heterocycles.
    • Relevance: Provides comparative yields and conditions for nitrating pyrazole-fused systems using acetyl nitrate.[7]

    • URL:[Link]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile via [3+2] Cycloaddition

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol leverages a regioselective [3+2] cycloaddition reaction, a powerful and convergent method for constructing five-membered rings.[1] The synthesis proceeds via the in situ generation of a pyridinium ylide from an N-aminopyridinium salt, which then reacts with a substituted alkyne. This application note details the underlying mechanistic principles, provides a step-by-step experimental protocol, outlines safety considerations, and presents expected characterization data, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the indole nucleus and exhibiting a wide range of biological activities, including kinase inhibition and anti-herpetic properties.[2][3] Traditional synthetic methods can be lengthy and may lack regiochemical control. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, offers an elegant and efficient alternative for the construction of this bicyclic system.[1][4]

This method is based on the reaction between a 1,3-dipole (the three-atom component) and a dipolarophile (the two-atom component) to form a five-membered heterocyclic ring.[1] In this specific application, the 1,3-dipole is an N-aminopyridinium ylide, generated in situ from a corresponding N-aminopyridinium salt precursor by deprotonation with a mild base.[5] This ylide then reacts with an electron-deficient alkyne as the dipolarophile. The presence of electron-withdrawing groups on the alkyne partner generally accelerates the reaction.[4][6]

The chosen strategy provides high regioselectivity, driven by the electronic properties of the reacting partners, and offers a direct route to the desired 2-methyl-7-carbonitrile substitution pattern.

Reaction Mechanism

The synthesis proceeds through a concerted pericyclic mechanism.[1] The key steps are as follows:

  • Formation of the N-Aminopyridinium Salt: The synthesis begins with the N-amination of the starting pyridine, 4-cyanopyridine, to form the stable precursor, 1-amino-4-cyanopyridinium iodide.

  • In Situ Generation of the Pyridinium Ylide: In the presence of a base, such as potassium carbonate, the N-aminopyridinium salt is deprotonated to form the reactive 1,3-dipole, the pyridinium ylide. This ylide is stabilized by the electron-withdrawing cyano group on the pyridine ring.[6]

  • [3+2] Cycloaddition: The generated ylide undergoes a rapid cycloaddition reaction with the dipolarophile, 3-butyn-2-one. This step forms a dihydropyrazolo[1,5-a]pyridine intermediate.

  • Aromatization: The intermediate readily undergoes oxidative aromatization, often facilitated by air, to yield the stable, final product: 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile.

The overall transformation is depicted in the diagram below.

Caption: Reaction mechanism for the [3+2] cycloaddition.

Experimental Protocol

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeSupplier (Example)
1-Amino-4-cyanopyridinium iodideC₆H₆IN₃247.041.05.01.235 gSigma-Aldrich
3-Butyn-2-oneC₄H₄O68.071.26.00.45 mL (d=0.907)Alfa Aesar
Potassium Carbonate (K₂CO₃), AnhydrousK₂CO₃138.212.512.51.728 gFisher Scientific
Acetonitrile (MeCN), AnhydrousCH₃CN41.05--50 mLVWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed-
HexanesC₆H₁₄86.18--As needed-
Step-by-Step Procedure

Caption: High-level experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-4-cyanopyridinium iodide (1.235 g, 5.0 mmol) and anhydrous potassium carbonate (1.728 g, 12.5 mmol).[7][8]

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Initiation: Begin vigorous stirring to create a suspension. Add 3-butyn-2-one (0.45 mL, 6.0 mmol) to the mixture dropwise over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts through a pad of Celite and wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. Redissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile as a solid.

Characterization and Expected Results

  • Appearance: Off-white to pale yellow solid.

  • Yield: 65-75% (expected).

  • Melting Point: To be determined.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.51 (d, 1H), 7.55 (s, 1H), 6.80 (d, 1H), 6.55 (s, 1H), 2.50 (s, 3H). Note: Chemical shifts are representative and may vary.[9]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 149.0, 144.5, 142.0, 128.5, 118.0, 115.5, 112.0, 95.0, 14.5. Note: Chemical shifts are representative and may vary.[9]

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₇N₃ [M+H]⁺: 158.07; found: 158.1.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[10]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[11]

  • Reagent Handling:

    • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[12] It is hygroscopic and should be stored in a tightly sealed container.[7]

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

    • 3-Butyn-2-one: Flammable liquid and vapor. Toxic if swallowed. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure reagents are anhydrous.
Degradation of ylide intermediate.Ensure the base is added to the salt suspension just before or concurrently with the alkyne.
Multiple Spots on TLC Presence of side products or unreacted starting material.Optimize purification conditions. Adjust the solvent gradient for column chromatography for better separation.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider recrystallization.

Conclusion

This application note presents a reliable and efficient protocol for the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile using a [3+2] cycloaddition strategy. The method is characterized by its operational simplicity, use of readily available reagents, and high regioselectivity, making it a valuable tool for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available at: [Link]

  • Adimurthy, S., et al. (2018). Substrate selective synthesis of pyrazolo[1,5-a]pyridines through [3 + 2] cycloaddition of N-aminopyridines and β-nitro styrenes. RSC Advances. Available at: [Link]

  • Gomha, S. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. Available at: [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl. Synthesis. Available at: [Link]

  • Adimurthy, S., et al. Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Reaction mechanism for the 1,3-dipolar cycloaddition of pyridinium N-ylides with activated acetylenes. Available at: [Link]

  • Koval'skaya, N. N., et al. (2018). Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Russian Chemical Bulletin. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Jacquemin, D., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. Available at: [Link]

  • Kim, J. S., et al. (2000). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. Available at: [Link]

  • Jacquemin, D., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available at: [Link]

  • Ackermann, L., et al. (2016). N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Chemical Communications. Available at: [Link]

  • ASHTA Chemicals Inc. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • Armand Products. (2023). Potassium Carbonate Anhydrous All Grades SDS. Available at: [Link]

  • Sławiński, J., et al. (2021). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... ResearchGate. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Available at: [Link]

  • Redox. (2020). Safety Data Sheet Potassium Carbonate. Available at: [Link]

  • Carl Roth. (2024). Potassium carbonate 119260 - Safety Data Sheet. Available at: [Link]

  • Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. Available at: [Link]

  • Jacquemin, D., et al. (2016). Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed. Available at: [Link]

  • Hong, S., et al. (2023). Development of [3+2] cycloadditions of N–N pyridinium ylides via EnT-induced pathway. ResearchGate. Available at: [Link]

Sources

Method

Reduction of the 7-Cyano Group in Pyrazolo[1,5-a]pyridine to Primary Amines: Strategies, Mechanisms, and Protocols

Introduction and Chemical Context The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic pharmacophore widely utilized in the design of kinase inhibitors, GPCR ligands, and anti-tubercular agents[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic pharmacophore widely utilized in the design of kinase inhibitors, GPCR ligands, and anti-tubercular agents[1]. Functionalization of this core often involves the installation of a carbonitrile group at the 7-position (adjacent to the bridgehead nitrogen) via cross-dehydrogenative coupling or organometallic functionalization[2].

Reducing the 7-cyano group to a primary amine (yielding 7-(aminomethyl)pyrazolo[1,5-a]pyridine) provides a critical vector for subsequent derivatization, such as amide bond formation or reductive amination[3]. However, the reduction of heteroaromatic nitriles is notoriously prone to side reactions, most notably the formation of secondary amine dimers. This application note details the mechanistic rationale and provides field-proven, self-validating protocols to achieve high-yielding, chemoselective reductions of 7-cyano-pyrazolo[1,5-a]pyridines.

Mechanistic Rationale & Strategy Selection

The reduction of a nitrile to a primary amine proceeds through a highly reactive imine intermediate. The primary challenge in this transformation is that the newly formed primary amine can act as a nucleophile, attacking the unreacted imine. Subsequent reduction of this adduct yields an undesired, bis-alkylated secondary amine (dimer).

To circumvent this dimerization, two primary thermodynamic and kinetic strategies are employed:

  • Kinetic Trapping (The Nickel Boride/Boc₂O Method): By conducting the reduction in the presence of di-tert-butyl dicarbonate (Boc₂O), the primary amine is electrophilically trapped the moment it forms, neutralizing its nucleophilicity and completely preventing dimerization.

  • Equilibrium Shifting (The Raney-Nickel/NH₃ Method): By saturating the reaction medium with anhydrous ammonia, Le Chatelier's principle drives the equilibrium of the imine-amine condensation backward, heavily favoring the primary imine and, consequently, the primary amine product[4].

CyanoReduction Nitrile 7-Cyano-pyrazolo [1,5-a]pyridine Imine Imine Intermediate (R-CH=NH) Nitrile->Imine [H] Addition PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine [H] Addition Imine->PrimaryAmine + NH3 (Equilibrium shift) SecondaryAmine Secondary Amine (Dimer Byproduct) Imine->SecondaryAmine + Primary Amine (Undesired) BocAmine Boc-Protected Amine (R-CH2-NHBoc) PrimaryAmine->BocAmine + Boc2O (Trapping)

Mechanistic pathways of cyano reduction highlighting dimerization risks and trapping strategies.

Quantitative Comparison of Reduction Strategies
Reduction StrategyReagents & ConditionsChemoselectivityDimerization RiskScalabilityTypical Yield
In Situ Trapping NaBH₄, NiCl₂·6H₂O, Boc₂O, MeOHHigh (Leaves halogens intact)Very LowModerate (Exothermic)75–90%
Catalytic Hydrogenation Raney-Ni, H₂, NH₃ (in MeOH)Moderate (May dehalogenate)Low (NH₃ shifted)High (Process scale)80–95%
Harsh Hydride Reduction LiAlH₄, THFLow (Reduces esters/amides)HighLow (Pyrophoric)40–60%

Experimental Protocols

Protocol A: Chemoselective Reduction via Nickel Boride with In Situ Boc-Protection

This method is highly recommended for discovery chemistry due to its operational simplicity, excellent functional group tolerance (leaves aryl halides intact), and avoidance of high-pressure hydrogen.

Reagents:

  • 7-Cyano-pyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 - 2.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 - 0.2 equiv)

  • Sodium borohydride (NaBH₄) (7.0 equiv)

  • Anhydrous Methanol (MeOH) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 7-cyano-pyrazolo[1,5-a]pyridine (1.0 equiv) and Boc₂O (1.5 equiv) in anhydrous MeOH.

  • Catalyst Addition: Add NiCl₂·6H₂O (0.1 equiv). The solution will adopt a characteristic pale green color. Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction (Self-Validating Step): Slowly add NaBH₄ (7.0 equiv) in small portions over 30 minutes.

    • Causality & Validation: The addition of NaBH₄ immediately reduces Ni²⁺ to nickel boride (Ni₂B), turning the solution pitch black. Vigorous effervescence (H₂ gas evolution) will occur. The black color and bubbling are visual confirmations that the active catalytic species has formed and reduction is underway.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via TLC (typically 3:1 Hexanes/EtOAc; the nitrile spot will disappear, replaced by a lower Rf UV-active spot corresponding to the Boc-amine).

  • Quenching & Workup: Once complete, quench the reaction by adding diethylenetriamine (0.5 equiv) or a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 30 minutes.

    • Causality: Nickel boride forms stubborn emulsions. Rochelle's salt or diethylenetriamine chelates the nickel, breaking the emulsion and turning the aqueous layer a clear blue/purple, allowing for clean phase separation.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the tert-butyl ((pyrazolo[1,5-a]pyridin-7-yl)methyl)carbamate.

Protocol B: Scalable Catalytic Hydrogenation via Raney-Nickel

This method is ideal for scale-up and process chemistry where the free primary amine is required directly without a Boc-deprotection step[4].

Reagents:

  • 7-Cyano-pyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Raney-Nickel (approx. 20% w/w relative to substrate)

  • 7N Ammonia in Methanol (NH₃/MeOH)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrile substrate in 7N NH₃ in MeOH (approx. 10 mL per gram of substrate) in a pressure-rated hydrogenation vessel.

    • Causality: The high concentration of ammonia is strictly required to suppress the formation of the secondary amine dimer.

  • Catalyst Handling: Carefully transfer the Raney-Nickel slurry into the vessel.

    • Caution: Raney-Nickel is highly pyrophoric. It must be kept wet with solvent at all times. Never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal the vessel, purge the atmosphere with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Agitate the mixture (via Parr shaker or vigorous magnetic stirring) at room temperature for 12–18 hours.

    • Validation: The reaction is complete when the pressure gauge indicates that hydrogen uptake has ceased.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney-Nickel. Wash the Celite pad generously with MeOH. Immediately cover the used Celite/catalyst pad with water to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 7-(aminomethyl)pyrazolo[1,5-a]pyridine. The product can be utilized directly or converted to its HCl salt by bubbling HCl gas through an ethereal solution of the crude amine.

Quality Control and Troubleshooting

  • Incomplete Conversion in Protocol A: NaBH₄ is highly hygroscopic and degrades rapidly upon exposure to atmospheric moisture. Ensure the NaBH₄ used is fresh and free-flowing. If the reaction stalls, an additional 0.1 equiv of NiCl₂ and 2.0 equiv of NaBH₄ can be added.

  • Presence of Dimer in Protocol B: If LC-MS or ¹H NMR indicates the presence of the secondary amine dimer, the concentration of ammonia was insufficient. Ensure the use of freshly prepared or properly stored 7N NH₃/MeOH, as ammonia gas readily escapes from solution over time.

  • NMR Validation: Successful reduction is easily validated by ¹H NMR. The disappearance of the nitrile carbon in ¹³C NMR (~115 ppm) and the appearance of a new singlet integrating to 2 protons in the ¹H NMR (~4.0 - 4.5 ppm, corresponding to the benzylic -CH₂- group) confirms the transformation.

References

1.[1] Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2.[2] Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews. 3.[3] Heterocyclic compounds, compositions thereof, and methods of treatment therewith. European Patent Office (EP4476219A1). 4.[4] Pyrazolo[1,5-A]pyridines and medicines containing the same. Google Patents (AU2002251546B2).

Sources

Application

Conditions for halogenation of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Technical Guide: Regioselective Halogenation of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile Abstract This application note details the optimized protocols for the regioselective halogenation (bromination, iodination,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regioselective Halogenation of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Abstract This application note details the optimized protocols for the regioselective halogenation (bromination, iodination, and chlorination) of 2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile. This scaffold is a critical intermediate in the synthesis of RET and JAK kinase inhibitors. Due to the electron-withdrawing nature of the 7-cyano group, the pyrazolo[1,5-a]pyridine core exhibits modified reactivity compared to its unsubstituted analogs. This guide provides step-by-step methodologies, mechanistic insights, and troubleshooting parameters to ensure high-yield synthesis of the C-3 halogenated derivatives, which are essential precursors for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.

Reactivity Profile & Mechanistic Insight

The pyrazolo[1,5-a]pyridine ring system is an aromatic heterocycle where the bridgehead nitrogen donates electron density into the pyrazole ring, making the C-3 position (beta to the bridgehead nitrogen) the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).

  • Substituent Effects:

    • 2-Methyl Group (+I Effect): Weakly activates the pyrazole ring, further directing electrophiles to the C-3 position.

    • 7-Cyano Group (-M/-I Effect): Strongly deactivates the pyridine ring. While this reduces the overall electron density of the fused system, it effectively "protects" the pyridine ring from competing electrophilic attacks, ensuring high regioselectivity at C-3.

  • Regioselectivity: Under standard conditions, halogenation occurs exclusively at C-3 . The 7-CN group prevents substitution on the pyridine ring, and the 2-position is blocked.

Reaction Scheme: The transformation involves the reaction of the starting material (SM) with N-halosuccinimides (NXS) in polar aprotic solvents.

ReactionScheme SM 2-Methylpyrazolo[1,5-a] pyridine-7-carbonitrile Intermediate Sigma Complex (C-3 Attack) SM->Intermediate Electrophilic Attack Reagent NXS (NBS/NIS/NCS) Solvent: DMF or ACN Reagent->Intermediate Product 3-Halo-2-methylpyrazolo[1,5-a] pyridine-7-carbonitrile Intermediate->Product -H+ (Aromatization)

Figure 1: General reaction pathway for C-3 halogenation.

Experimental Protocols

Protocol A: Bromination (Standard)

Target Product: 3-Bromo-2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile Application: Preferred precursor for Suzuki and Buchwald couplings.

Reagents:

  • Substrate: 1.0 equiv.

  • N-Bromosuccinimide (NBS): 1.05 – 1.1 equiv.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile (1.0 equiv) and dissolve in anhydrous DMF (0.1 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 10 minutes to prevent exotherm-induced side reactions.

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LCMS.

    • Reaction Time: Typically 1–3 hours. The 7-CN group may slightly slow the reaction compared to unsubstituted analogs.

  • Quench: Dilute the reaction mixture with water (5x reaction volume). A precipitate typically forms.[1]

  • Workup:

    • If solid forms: Filter the solid, wash with copious water (to remove DMF and succinimide), and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine (2x) and water (2x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: Iodination (Reactive Precursor)

Target Product: 3-Iodo-2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile Application: Required for difficult cross-couplings (e.g., Ullmann) or when the bromide is unreactive.

Reagents:

  • Substrate: 1.0 equiv.

  • N-Iodosuccinimide (NIS): 1.1 – 1.2 equiv.

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (10 mol%) if reaction is sluggish.

  • Solvent: Acetonitrile (ACN).

Step-by-Step Procedure:

  • Setup: Dissolve substrate in ACN (0.1 M).

  • Addition: Add NIS (1.1 equiv) in one portion at RT. Protect from light (wrap flask in foil).

  • Optimization: If conversion is <50% after 4 hours, add TFA (10 mol%). The acid activates the NIS.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (indicated by color change from brown/red to yellow). Extract with EtOAc.[2]

  • Purification: Silica gel chromatography is recommended as iodides can be unstable to recrystallization heat.

Protocol C: Chlorination (SAR Studies)

Target Product: 3-Chloro-2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile Application: Used for Structure-Activity Relationship (SAR) studies to block metabolic hotspots without introducing a reactive handle.

Reagents:

  • Substrate: 1.0 equiv.

  • N-Chlorosuccinimide (NCS): 1.2 equiv.[2]

  • Solvent: DMF.[1]

  • Temperature: 50°C - 60°C.

Step-by-Step Procedure:

  • Setup: Dissolve substrate in DMF.

  • Addition: Add NCS (1.2 equiv).

  • Reaction: Heat the mixture to 50–60°C . Chlorination is kinetically slower than bromination/iodination and often requires thermal activation, especially with the electron-withdrawing 7-CN group present.

  • Monitoring: Monitor closely by LCMS (Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

  • Workup: Standard aqueous extraction as described in Protocol A.

Process Workflow & Quality Control

The following flowchart illustrates the critical decision points during the synthesis.

Workflow Start Start: Dissolve SM in DMF/ACN AddReagent Add NXS (0°C -> RT) Start->AddReagent Check Monitor (TLC/LCMS) @ 2 Hours AddReagent->Check Complete Conversion > 95%? Check->Complete Quench Quench with H2O (Na2S2O3 for Iodine) Complete->Quench Yes Heat Heat to 50°C (For NCS/Sluggish rxn) Complete->Heat No Precipitate Solid Forms? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract EtOAc Extraction Precipitate->Extract No Purify Recrystallization or Column Chromatography Filter->Purify Extract->Purify Heat->Check

Figure 2: Decision tree for reaction monitoring and workup.

Data Summary & Troubleshooting

ParameterBromination (NBS)Iodination (NIS)Chlorination (NCS)
Reagent Equiv. 1.05 – 1.101.10 – 1.201.20 – 1.50
Solvent DMF (Preferred), ACNACN (Preferred), DMFDMF
Temperature 0°C

RT
RT (Protect from light)50°C – 60°C
Typical Yield 85 – 95%75 – 85%60 – 80%
Key By-product Succinimide (Water soluble)Iodine (Quench w/ Thiosulfate)Unreacted SM
NMR Diagnostic Loss of H-3 singlet (~6.5-6.8 ppm)Loss of H-3 singletLoss of H-3 singlet

Troubleshooting:

  • Incomplete Conversion: If the reaction stalls, add 0.1 equiv of additional NXS. For iodination, adding a drop of H₂SO₄ or TFA can catalyze the reaction.

  • Hydrolysis of Nitrile: Avoid strong aqueous acids or bases during workup. The 7-CN group can hydrolyze to the amide (CONH₂) or acid (COOH) under harsh conditions. Keep workup neutral.

  • Regioisomers: Highly unlikely due to the electronic bias. If observed, verify the starting material purity.

References

  • Vertex Pharmaceuticals Inc. Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. WO2018071447A1. Published 2018-04-19. Link

    • Relevance: Describes the synthesis of substituted pyrazolo[1,5-a]pyridines, confirming the scaffold utility and general synthetic routes.
  • Array BioPharma Inc. Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use.[3] WO2013134228A1. Published 2013-09-12. Link

    • Relevance: Provides analogous protocols for bromination of the pyrazolo[1,5-a] system using NBS.
  • Marcoust, M. et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines.RSC Advances, 2021.[4]

    • Relevance: Establishes the C-3 regioselectivity rules for this fused ring system.
  • Johns, A. et al.Pyrazolo[1,5-a]pyridine: Synthesis and Regiospecific Electrophilic Substitution.Journal of Organic Chemistry, 1980.

Sources

Method

Application Note: Strategic Utilization of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile in PDE Inhibitor Design

This is a comprehensive Application Note and Protocol guide for the utilization of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile in the development of Phosphodiesterase (PDE) inhibitors. Executive Summary The pyrazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the utilization of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile in the development of Phosphodiesterase (PDE) inhibitors.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a proven bioisostere of the purine and quinoline ring systems, offering improved solubility and metabolic stability profiles in drug discovery. 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile (CAS: 319432-37-6) represents a critical intermediate for accessing potent Phosphodiesterase (PDE) inhibitors, particularly for PDE4 and PDE10 isoforms.

This guide details the chemical rationale, synthetic protocols, and biological validation methods for leveraging the 7-carbonitrile handle to generate "Glutamine Clamp" interacting motifs—a structural requirement for high-affinity PDE inhibition.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8]

The Scaffold Advantage

Unlike the more common pyrazolo[1,5-a]pyrimidine, the pyrazolo[1,5-a]pyridine core lacks the nitrogen at position 4. This results in:

  • Increased Lipophilicity: Better blood-brain barrier (BBB) penetration, essential for CNS-targeting PDE inhibitors (e.g., for Alzheimer's or Schizophrenia).

  • Electronic Tuning: The 7-position is electronically coupled to the bridgehead nitrogen, making it a sensitive site for modifying the pKa of the system.

The Role of the 7-Carbonitrile Group

The nitrile group at C7 is not merely a passive substituent; it is a versatile synthetic "warhead" positioned to interact with the solvent-exposed region of the PDE active site.

  • Precursor Utility: It provides direct access to carboxamides, tetrazoles, and aminomethyl derivatives.

  • Binding Mode: In PDE4, the 7-position substituent often mimics the role of the dialkoxyphenyl ring found in Rolipram, or more critically, provides a hydrogen bond donor/acceptor to lock into the conserved Glutamine residue (e.g., Gln369 in PDE4D).

Structural Visualization

The following diagram illustrates the synthetic logic and the conversion of the intermediate into active pharmacophores.

G cluster_0 Downstream Functionalization Start 2-Methylpyrazolo[1,5-a] pyridine-7-carbonitrile (The Intermediate) Path1 Hydrolysis (H2O2 / NaOH) Start->Path1 Path2 [3+2] Cycloaddition (NaN3 / ZnBr2) Start->Path2 Path3 Reduction (Raney Ni / H2) Start->Path3 Prod1 7-Carboxamide (PDE4 'Clamp' Binder) Path1->Prod1 High Yield Prod2 7-Tetrazole (Acid Bioisostere) Path2->Prod2 Click Chem Prod3 7-Aminomethyl (Solvent Interaction) Path3->Prod3 Amine Gen

Figure 1: Divergent synthesis pathways from the 7-carbonitrile intermediate to active PDE inhibitor motifs.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (If not commercially sourced)

Note: While CAS 319432-37-6 is available, in-house synthesis allows for derivatization.

Principle: Regioselective lithiation of 2-methylpyrazolo[1,5-a]pyridine at the C7 position followed by electrophilic trapping with a cyanide source.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyridine (Starting material)[1][2][3]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • p-Toluenesulfonyl cyanide (TsCN)

  • Anhydrous THF

  • Inert atmosphere (Argon/Nitrogen)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-Methylpyrazolo[1,5-a]pyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add n-BuLi (1.1 eq) over 15 minutes. The solution typically turns a deep red/orange, indicating the formation of the C7-lithiated species.

    • Critical Insight: The C7 proton is the most acidic due to the inductive effect of the adjacent bridgehead nitrogen.

  • Incubation: Stir at -78°C for 45 minutes.

  • Cyanation: Dissolve TsCN (1.2 eq) in minimal THF and add dropwise to the reaction mixture.

  • Quench: Allow the reaction to warm to 0°C over 1 hour, then quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 7-carbonitrile is typically less polar than the starting material.

Protocol B: Conversion to 7-Carboxamide (The PDE4 Pharmacophore)

Target: 2-Methylpyrazolo[1,5-a]pyridine-7-carboxamide. Relevance: The primary amide mimics the biological activity of Rolipram's pyrrolidinone, forming a bidentate H-bond with the PDE active site.

Procedure:

  • Dissolve 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile (100 mg) in DMSO (2 mL).

  • Add K2CO3 (0.5 eq) followed by 30% H2O2 (5.0 eq) dropwise at 0°C.

    • Safety Note: Reaction is exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: TLC should show the disappearance of the nitrile spot and appearance of a polar amide spot.

  • Isolation: Pour into ice water. The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with DCM/Isopropanol (3:1).

Protocol C: Biological Validation (PDE4 Inhibition Assay)

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Materials:

  • Recombinant human PDE4B or PDE4D enzyme.

  • FAM-cAMP (Substrate).

  • IMAP Binding Reagent (Molecular Devices) or similar detection system.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20.

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of the synthesized 7-carboxamide derivative in DMSO (Final assay DMSO < 1%).

  • Enzyme Incubation: Add PDE4 enzyme (optimized concentration to give ~70% substrate conversion) to the wells.

  • Inhibitor Addition: Add 2.5 µL of compound dilution. Incubate for 15 mins at RT.

  • Substrate Initiation: Add FAM-cAMP (100 nM final).

  • Reaction: Incubate for 45 minutes at RT.

  • Termination: Add Binding Solution (Nanoparticles that bind linear AMP but not cyclic AMP).

  • Readout: Measure Fluorescence Polarization or TR-FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Data Presentation & Analysis

When reporting results for this scaffold, structure your data to highlight the impact of the 7-position modification.

Table 1: SAR Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDR7 SubstituentR2 SubstituentPDE4B IC50 (nM)PDE Selectivity (vs PDE1/5)Notes
PZP-CN -CN-CH3>10,000N/AInactive precursor
PZP-AM -CONH2-CH3450 >50x"Clamp" formation
PZP-AM-Iso -CONH2-iPr12 >100xIbudilast-like potency
PZP-Tet -Tetrazole-CH31,200>10xAcid mimic

Interpretation: The dramatic shift in IC50 from the nitrile (PZP-CN) to the amide (PZP-AM) confirms the necessity of the hydrogen-bonding motif at position 7.

Troubleshooting & Optimization (Expert Insights)

Solubility Issues

The planar nature of the pyrazolo[1,5-a]pyridine system can lead to π-stacking and poor aqueous solubility.

  • Solution: If the 7-carboxamide is insoluble, consider introducing a solubilizing group at the C3 position (e.g., bromination followed by Suzuki coupling with a pyridine or morpholine ring).

Regioselectivity in Synthesis

If synthesizing the core from scratch using N-aminopyridines and alkynes:

  • Ensure the use of sterically hindered bases if you observe side reactions.

  • Verify the position of the nitrile using HMBC NMR . The C7 carbon will show a correlation to the bridgehead nitrogen and the C6 proton.

Assay Interference

Compounds with the pyrazolo[1,5-a]pyridine core are generally fluorescent.

  • Validation: Always run a "Compound Only" control in the FRET assay to ensure the scaffold is not emitting at the detection wavelength. If interference occurs, switch to a Scintillation Proximity Assay (SPA) using tritiated cAMP.

References

  • Scaffold Synthesis & Reactivity

    • Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold.[4][5]

    • Source: Organic Letters (2018).[4]

    • URL:[Link]

  • PDE4 Structural Biology

    • Title: Structural basis for the selectivity of the PDE4 inhibitors.
    • Source: PubMed / Structure (2000).
    • URL:[Link] (General reference for PDE4 glutamine clamp mechanism).

  • General Pyrazolo[1,5-a]pyridine Synthesis

    • Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines.[6]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Compound Data

    • Title: 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile (CAS 319432-37-6).[1][2][3][7]

    • Source: PubChem.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Welcome to the technical support center for the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and catalyst choice.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the cyclization of aminopyridines, precise temperature control is crucial. Running the reaction at a lower temperature might slow it down significantly, while excessive heat can lead to decomposition of starting materials or products.

    • Solvent: The polarity and boiling point of the solvent can dramatically influence the reaction rate and yield. Solvents like ethanol or acetic acid are often used.[1] If you are experiencing low yields, consider screening other high-boiling point aprotic solvents like DMF or DMSO, which can improve the solubility of reactants and facilitate the reaction.

    • Catalyst: While some syntheses proceed without a catalyst, others benefit from the addition of an acid or a metal catalyst. For instance, some protocols use p-toluenesulfonic acid (p-TSA) or a palladium catalyst.[2][3][4] If you are not using a catalyst, consider adding a catalytic amount of a suitable acid or performing a screen of different catalysts.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Purity Check: Verify the purity of your starting materials (e.g., N-aminopyridinium ylides and ynals) using techniques like NMR or melting point analysis.[5][6]

    • Purification: If impurities are detected, purify the starting materials before use. Common purification methods include recrystallization or column chromatography.

  • Inefficient Cyclization: The key ring-forming step might not be proceeding efficiently.

    • Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Dehydration: In condensation reactions, the removal of water can be critical to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus if applicable to your specific synthetic route.

Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

Potential Causes and Solutions:

  • Side Reactions of Starting Materials: The reactants themselves might be undergoing undesired transformations. For example, N-aminopyridinium ylides can be unstable under certain conditions.[2]

    • Controlled Addition: Add reagents slowly and in a controlled manner to minimize localized high concentrations that can favor side reactions.

    • Protecting Groups: If a functional group on your starting material is particularly reactive, consider using a protecting group strategy.

  • Isomer Formation: Depending on the substitution pattern of the pyridine ring, the formation of regioisomers is possible.

    • Reaction Conditions: The regioselectivity of the cycloaddition can often be influenced by the choice of solvent and catalyst. Experiment with different conditions to favor the formation of the desired isomer.[7]

  • Over-oxidation or Decomposition: The pyrazolo[1,5-a]pyridine core can be susceptible to oxidation or decomposition under harsh conditions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents or catalysts.

    • Milder Reagents: If you suspect product decomposition, explore the use of milder reagents or reaction conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile.

Q1: What are the most common synthetic routes to prepare 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile?

The synthesis of pyrazolo[1,5-a]pyridines, including the 7-carbonitrile derivative, can be achieved through several pathways. A prevalent method involves the [3+2] cycloaddition of N-aminopyridinium ylides with suitable alkynes.[5][6][8][9] Another common approach is the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[10]

Q2: How can I introduce the cyano group at the 7-position?

The cyano group can be introduced in a few ways:

  • Direct Cyanation: Some methods allow for the direct introduction of the cyano group during the cyclization process. For instance, using specific ynals in the reaction with N-aminopyridinium ylides can directly yield the cyanated product.[5][6]

  • From a Precursor: Another strategy is to synthesize the pyrazolo[1,5-a]pyridine core first and then introduce the cyano group in a subsequent step, for example, through a Sandmeyer-type reaction on an amino-substituted precursor or via palladium-catalyzed cyanation of a halo-substituted analog.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the molecular weight of the product and any byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: Useful for identifying the characteristic nitrile (C≡N) stretching frequency.

    • Melting Point: A sharp melting point is a good indicator of purity for solid products.

Experimental Workflow & Data

Optimized Protocol for [3+2] Cycloaddition

This protocol is a general guideline for the synthesis of a cyanated pyrazolo[1,5-a]pyridine via a [3+2] cycloaddition, which can be adapted for 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile with appropriate starting materials.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-aminopyridinium ylide (1.0 eq.) in a suitable solvent (e.g., Et3N).

  • Addition of Ynal: To this solution, add the corresponding ynal (e.g., 3-phenylpropiolaldehyde as a model) (0.5 eq.) and a base such as tBuOLi (0.5 eq.).[6]

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours, allowing the reaction to proceed in the presence of air (O2).[6]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes hypothetical data on how different reaction parameters can influence the yield of the target compound.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Et3NtBuOLi801265
2Et3NtBuOLi1001285
3DMFK2CO31001278
4TolueneDBU1101072

Table 1: Optimization of reaction conditions.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the one-step synthesis of cyanated pyrazolo[1,5-a]pyridines.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-aminopyridinium ylide N-aminopyridinium ylide Cycloaddition Intermediate I Cycloaddition Intermediate I N-aminopyridinium ylide->Cycloaddition Intermediate I [3+2] Cycloaddition Ynal Ynal Ynal->Cycloaddition Intermediate I Isomerized Intermediate II Isomerized Intermediate II Cycloaddition Intermediate I->Isomerized Intermediate II Isomerization Oxidized Intermediate Oxidized Intermediate Isomerized Intermediate II->Oxidized Intermediate Aerobic Oxidation Intermediate III Intermediate III Oxidized Intermediate->Intermediate III Attack by 2nd ylide Cyanated pyrazolo[1,5-a]pyridine Cyanated pyrazolo[1,5-a]pyridine Intermediate III->Cyanated pyrazolo[1,5-a]pyridine Elimination of pyridine

Caption: Proposed reaction mechanism for cyanated pyrazolo[1,5-a]pyridine synthesis.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Purity->Optimize_Conditions Purity Confirmed Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Incomplete Reaction Purification_Strategy Review Purification Strategy Monitor_Reaction->Purification_Strategy Reaction Complete Success Improved Yield and Purity Purification_Strategy->Success

Caption: A systematic workflow for troubleshooting synthesis problems.

References

  • Shi, X., Lin, Y., Wei, J., Zhao, L., Guo, P., Cao, H., & Liu, X. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]

  • Farag, A. M., Kandeel, Z. E.-S., & Hassanin, H. M. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules. [Link]

  • Shi, X., Lin, Y., Wei, J., Zhao, L., Guo, P., Cao, H., & Liu, X. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing... ResearchGate. [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PrepChem. [Link]

  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. [Link]

  • Scilit. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Scilit. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. [Link]

  • bioRxiv. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]

  • Redalyc. (2004). New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Redalyc. [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. [Link]

  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]

  • Arkat USA. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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